molecular formula C8H11NO2 B13138138 2,6-Dimethoxy-3-methylpyridine

2,6-Dimethoxy-3-methylpyridine

Cat. No.: B13138138
M. Wt: 153.18 g/mol
InChI Key: BDEUBOJWIKLFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method includes the gas-phase methylation of pyridine using carbon monoxide and hydrogen over a nickel catalyst. This process yields both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) with some degree of regioselectivity .

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups. These setups allow for the efficient and selective methylation of pyridine derivatives, producing the desired compound in high yields and with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2,6-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-methylpyridine involves its interaction with various molecular targets. For instance, it can act as an antioxidant by forming nitroxyl radicals, which inhibit the accumulation of peroxides . This antioxidant action is crucial in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

  • 2,6-Dimethoxypyridine-3-boronic acid
  • 2,6-Dimethylpyridine (2,6-lutidine)
  • 2,4-Dimethoxy-6-methylpyridine

Comparison: Compared to these similar compounds, 2,6-Dimethoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,6-dimethoxy-3-methylpyridine

InChI

InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3

InChI Key

BDEUBOJWIKLFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.